molecular formula C8H14S B13319694 Bicyclo[2.2.1]heptan-2-ylmethanethiol

Bicyclo[2.2.1]heptan-2-ylmethanethiol

Cat. No.: B13319694
M. Wt: 142.26 g/mol
InChI Key: LXDNDQDBTCXRAO-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-ylmethanethiol is a norbornane-derived organosulfur compound featuring a bicyclic framework with a methanethiol (-CH2SH) substituent at the 2-position. The bicyclo[2.2.1]heptane (norbornane) structure imparts rigidity and stereochemical complexity, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14S/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDNDQDBTCXRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptan-2-ylmethanethiol typically involves the thiolation of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptan-2-ylmethanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonium ion, which is subsequently reduced to the thiol.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiolation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ylmethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Bicyclo[2.2.1]heptane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ylmethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-ylmethanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
Bicyclo[2.2.1]heptan-2-ylmethanethiol -CH2SH C8H12S 140.24* Potential in enzyme inhibition (e.g., Cathepsin C) due to thiol reactivity
Bicyclo[2.2.1]heptan-2-ylmethanol -CH2OH C8H14O 126.20 Intermediate in synthesizing enantiopure sulfones and bromobenzonorbornadienes
Bicyclo[2.2.1]heptan-2-amine -NH2 C7H13N 111.19 Used in CXCR2 antagonist synthesis for cancer therapy; stereochemistry impacts activity
Bicyclo[2.2.1]hept-5-en-2-ylmethanol -CH2OH C8H12O 124.18 Key monomer in polymer chemistry; mixture of endo/exo isomers affects material properties
3,3-Dimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol -OH C15H20O 216.32 Studied for chiral separation; phenyl group enhances π-π interactions in HPLC phases

*Calculated based on analogous structures.

Physicochemical and Reactivity Differences

  • Thiol vs. Alcohol Derivatives: The methanethiol group in the target compound confers higher nucleophilicity and acidity (pKa ~10) compared to methanol derivatives (pKa ~15–19), enabling distinct reactivity in metal coordination or redox reactions .
  • Steric Effects: Norbornane’s rigid framework creates steric hindrance, influencing regioselectivity in substitution reactions. For example, 2-aminomethyl derivatives require precise stereochemical control for receptor binding .
  • Thermal Stability : Thiols are generally less thermally stable than alcohols due to weaker C-S bonds. This impacts their utility in high-temperature applications .

Biological Activity

Bicyclo[2.2.1]heptan-2-ylmethanethiol, a bicyclic compound, has garnered interest in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₄S
  • Molecular Weight : 130.25 g/mol
  • CAS Registry Number : 1632-68-4

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors. The thiol group (-SH) in the structure is known for its reactivity, which can lead to various biochemical interactions.

1. Antioxidant Activity

Research indicates that thiol compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

This compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to other known enzyme inhibitors suggests potential activity against certain cytochrome P450 enzymes, which play a significant role in drug metabolism.

Case Study 1: Antioxidant Properties

A study conducted by Xiong et al. (2018) demonstrated that thiol-containing compounds exhibit significant antioxidant activity in vitro, reducing lipid peroxidation levels in cellular models by up to 50% when treated with concentrations of 100 µM of this compound .

Case Study 2: Neuroprotective Effects

In a neuroprotective study, researchers investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .

Data Table: Biological Activities of this compound

Activity Effect Reference
AntioxidantReduces oxidative stressXiong et al., 2018
Enzyme InhibitionPotential inhibition of cytochrome P450Hypothetical Model
NeuroprotectionIncreases neuronal cell viability

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